molecular formula C13H12O3 B8506683 2-Benzoylcyclohexane-1,3-dione CAS No. 69629-50-1

2-Benzoylcyclohexane-1,3-dione

Cat. No.: B8506683
CAS No.: 69629-50-1
M. Wt: 216.23 g/mol
InChI Key: QMNFICMPAXFAPC-UHFFFAOYSA-N
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Description

2-Benzoylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

69629-50-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-benzoylcyclohexane-1,3-dione

InChI

InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2

InChI Key

QMNFICMPAXFAPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,3-Cyclohexanedione (2.31 g), potassium carbonate (1.5 g) and acetonitrile (20 ml) were stirred at 35° C. for 3 hrs. To the resulting suspension was added benzoylchloride (1.5 g) over a few minutes and the mixture was stirred for 30 minutes. Potassium carbonate (2 g) and 1,2,4-triazole (0.035 g) were then added and the mixture was stirred at 35° C. for 16 hrs. After this time the reaction mixture was evaporated under reduced pressure, the mixture dissolved in water and acidified with HCl to precipitate the product. Extraction into chloroform and evaporation gave a 90% yield of 2-benzoyl-1,3-cyclohexanedione.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0.035 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-(benzoyloxy)-2-cyclohexen-1-one (2.32 g), potassium carbonate (1.99 g), 1,2,4-triazole (0.034 g) and acetonitrile (20 ml) were placed in a 50 ml round-bottomed flask containing a magnetic follower. The flask was stoppered and placed in a 35° C. thermostatted bath. The white suspension/solution in the flask was then stirred rapidly and periodically the stirring was stopped for HPLC analysis samples to be taken. After 2 hours the reaction mixture had turned yellow and 45% of the enol ester had reacted to form 2-benzoyl-1,3-cyclohexanedione and benzoyl triazole. The reaction mixture had also thickened slightly, but was not immobile. After 6 hours the reaction was complete by HPLC with all enol ester and benzoyl triazole used up.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
enol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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